Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of Bromomethyl and Chlorothieno Groups: The bromomethyl group is introduced via bromination reactions, while the chlorothieno group is incorporated through chlorination reactions.
Attachment of Piperazine and Carboxylate Groups: The final step involves the coupling of the piperazine and carboxylate groups to the thieno[3,2-d]pyrimidine core, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the piperazine and carboxylate groups allows for coupling reactions with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[3,2-d]pyrimidine core can interact with various receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the combination of its bromomethyl and chlorothieno groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H20BrClN4O2S |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN4O2S/c1-16(2,3)24-15(23)22-6-4-21(5-7-22)13-12-11(19-14(18)20-13)8-10(9-17)25-12/h8H,4-7,9H2,1-3H3 |
InChI Key |
BYKJAYIGOMPNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2SC(=C3)CBr)Cl |
Origin of Product |
United States |
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